Neratinib maleate
Descripción general
Descripción
El maleato de neratinib es un inhibidor de la tirosina quinasa utilizado principalmente en el tratamiento del cáncer de mama. Se comercializa bajo el nombre de marca Nerlynx y es conocido por su capacidad para inhibir la actividad del receptor 2 del factor de crecimiento epidérmico humano (HER2), que se sobreexpresa en algunos pacientes con cáncer de mama . Este compuesto es particularmente efectivo en pacientes que han completado la terapia adyuvante basada en trastuzumab .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El maleato de neratinib se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura central de quinolina. La síntesis comienza con la preparación de 3-cloro-4-(2-piridinilmetoxí)anilina, que luego se hace reaccionar con ácido 6-etoxí-7-ciano-4-quinolinocarboxílico para formar el compuesto intermedio. Este intermedio se hace reaccionar aún más con dimetilamina para producir neratinib .
Métodos de Producción Industrial: La producción industrial de maleato de neratinib implica técnicas de granulación en lecho fluidizado o granulación en húmedo para preparar el fármaco oral en forma de tableta. El producto granulado se recubre luego para mejorar su estabilidad y biodisponibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: El maleato de neratinib se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de metabolitos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en metabolitos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo conduciendo a la formación de diferentes derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, así como derivados sustituidos que retienen la estructura central de quinolina .
Aplicaciones Científicas De Investigación
El maleato de neratinib tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de las tirosina quinasas y el desarrollo de nuevos inhibidores de quinasas.
Biología: Se utiliza para investigar el papel de HER2 en la señalización celular y la progresión del cáncer.
Medicina: Se utiliza en ensayos clínicos para evaluar su eficacia en el tratamiento de varios tipos de cáncer, incluido el cáncer de mama y otras malignidades HER2 positivas
Mecanismo De Acción
El maleato de neratinib ejerce sus efectos uniéndose irreversiblemente e inhibiendo la actividad del receptor del factor de crecimiento epidérmico (EGFR), HER2 y HER4. Esta inhibición evita la autofosforilación de los residuos de tirosina en estos receptores, reduciendo así la señalización oncogénica a través de las vías de la proteína quinasa activada por mitógeno y Akt . El resultado es una disminución en la proliferación de células cancerosas y un aumento en la apoptosis de células cancerosas .
Compuestos Similares:
Lapatinib: Otro inhibidor de la tirosina quinasa utilizado en el tratamiento del cáncer de mama HER2 positivo.
Afatinib: Un inhibidor de la tirosina quinasa que se dirige a EGFR y HER2, utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.
Singularidad del Maleato de Neratinib: El maleato de neratinib es único en su unión irreversible a HER2, lo que proporciona una inhibición más sostenida del receptor en comparación con los inhibidores reversibles como lapatinib . Esta unión irreversible conduce a un efecto terapéutico más prolongado y potencialmente mejores resultados clínicos en pacientes con cáncer de mama HER2 positivo .
Comparación Con Compuestos Similares
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.
Afatinib: A tyrosine kinase inhibitor that targets EGFR and HER2, used in the treatment of non-small cell lung cancer.
Uniqueness of Neratinib Maleate: this compound is unique in its irreversible binding to HER2, which provides a more sustained inhibition of the receptor compared to reversible inhibitors like lapatinib . This irreversible binding leads to a more prolonged therapeutic effect and potentially better clinical outcomes in patients with HER2-positive breast cancer .
Actividad Biológica
Neratinib maleate is a potent irreversible tyrosine kinase inhibitor primarily targeting the human epidermal growth factor receptor 2 (HER2), along with epidermal growth factor receptor (EGFR) and HER4. Its efficacy has been extensively studied in the context of breast cancer, particularly for patients with HER2-positive tumors. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical efficacy, side effects, and emerging research findings.
This compound exerts its effects by irreversibly binding to the intracellular tyrosine kinase domains of HER1 (EGFR), HER2, and HER4. This binding inhibits the autophosphorylation of these receptors, subsequently blocking downstream signaling pathways such as MAPK and AKT, which are crucial for cell proliferation and survival in cancer cells . The unique irreversible binding mechanism differentiates neratinib from other therapies like trastuzumab, which targets the extracellular domain of HER2.
Key Studies and Findings
-
ExteNET Trial : A pivotal Phase III trial evaluated neratinib's effectiveness as an extended adjuvant treatment in patients with early-stage HER2-positive breast cancer who had previously undergone trastuzumab therapy. The study demonstrated a statistically significant improvement in invasive disease-free survival (iDFS) at 2 years, with a hazard ratio (HR) of 0.66 (95% CI: 0.49–0.90, p = 0.008) compared to placebo .
Study Arm iDFS Rate at 2 Years Hazard Ratio (95% CI) Neratinib 94.2% 0.66 (0.49–0.90) Placebo 91.9% - Combination Therapy : Neratinib has also been studied in combination with capecitabine for advanced or metastatic HER2-positive breast cancer after at least two prior anti-HER2 therapies. This combination has shown promising results in controlling disease progression .
- Transdermal Delivery : Recent research suggests potential for transdermal delivery methods to enhance the bioavailability of this compound, particularly in overcoming the blood-brain barrier for treating brain metastases from HER2-positive cancers .
Side Effects and Toxicity
The most common adverse effect associated with neratinib is diarrhea, which occurred in approximately 40% of patients during clinical trials . Other notable side effects include nausea, abdominal pain, fatigue, rash, and decreased appetite. Management strategies such as prophylactic use of loperamide have been recommended to mitigate diarrhea-related complications .
Adverse Event | Incidence (%) |
---|---|
Diarrhea | 40 |
Nausea | ~30 |
Abdominal Pain | ~20 |
Fatigue | ~25 |
Emerging Research
Recent studies have explored neratinib's potential beyond HER2-positive breast cancer:
- Mutant RAS Tumors : Research indicates that neratinib may retain efficacy against tumors harboring mutant RAS genes and those resistant to other treatments like osimertinib . It disrupts RAS signaling pathways, leading to reduced tumor cell proliferation.
- Autophagy Induction : Neratinib has been shown to induce autophagy in cancer cells, promoting tumor cell death through enhanced autophagic flux . This mechanism may offer new therapeutic avenues for cancers that do not express or over-express ERBB family receptors.
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O3.C4H4O4/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8)/b9-7+;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCUHNJXSIJIM-MEBGWEOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClN6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027861 | |
Record name | Neratinib maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915942-22-2 | |
Record name | Neratinib maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915942222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neratinib maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-N-(4-(3-chloro-4-(pyrid-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NERATINIB MALEATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM7XY23ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Neratinib maleate acts as an irreversible inhibitor of specific receptor tyrosine kinases (RTKs) - primarily Human Epidermal Growth Factor Receptor 2 (HER2) and to a lesser extent, Human Epidermal Growth Factor Receptor (EGFR) [, ]. This means that this compound forms a permanent covalent bond with these receptors, effectively blocking their activity [].
A: The irreversible nature of this compound's binding to HER2 and EGFR is crucial for its efficacy. Unlike reversible inhibitors, which temporarily bind and dissociate from their targets, irreversible inhibitors form a stable covalent bond. This prolonged inhibition is particularly important for HER2, as it tends to be highly overexpressed in certain cancers. Irreversible inhibition ensures a more sustained blockade of HER2 signaling, potentially leading to a more durable response to treatment [, ].
A: Studies in Wistar rats have shed light on the pharmacokinetic profile of this compound. Following oral administration, the drug exhibited an absolute bioavailability of 49.30% []. This indicates that approximately half of the administered dose reaches systemic circulation. Researchers have developed and validated a sensitive HPLC-UV bioanalytical method to accurately quantify this compound levels in rat plasma, allowing for comprehensive pharmacokinetic studies [].
A: this compound has shown promising results in adjuvant treatment of HER2-positive breast cancer []. Notably, the ExteNET trial demonstrated a significant reduction in the risk of invasive disease-free survival, particularly in patients with hormone receptor-positive tumors []. These findings highlight the potential of this compound to improve outcomes for patients with this aggressive subtype of breast cancer.
A: Despite its promise, this compound faces challenges related to formulation and stability [, ]. Researchers are actively exploring strategies to improve the solubility, stability, and bioavailability of the drug through innovative formulation approaches, such as the development of coated tablets [, ]. These efforts aim to enhance the therapeutic efficacy and patient compliance associated with this compound treatment.
A: Emerging research suggests that G Protein-Coupled Receptor 116 (GPR116) could be a novel target for this compound, particularly in the context of triple-negative breast cancer (TNBC) [, ]. Computational studies have revealed that this compound exhibits favorable interactions with the binding site of GPR116, suggesting its potential as a therapeutic agent for TNBC [, ].
A: TNBC is an aggressive subtype of breast cancer with limited treatment options. The identification of GPR116 as a potential target for this compound offers a new avenue for therapeutic intervention. While further experimental validation is necessary, these computational findings pave the way for developing novel therapies that could improve outcomes for patients with TNBC [, ].
A: The investigation of this compound's interaction with GPR116 expands our knowledge of the complex signaling pathways involved in cancer development and progression. By elucidating the role of GPR116 in TNBC, researchers gain valuable insights into the mechanisms underlying this aggressive disease, potentially leading to the identification of new therapeutic targets and strategies [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.